N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1020970-45-9
VCID: VC6948199
InChI: InChI=1S/C14H15NO5S2/c1-19-11-6-5-10(8-12(11)20-2)15-13(16)9-22(17,18)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,15,16)
SMILES: COC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CS2)OC
Molecular Formula: C14H15NO5S2
Molecular Weight: 341.4

N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide

CAS No.: 1020970-45-9

Cat. No.: VC6948199

Molecular Formula: C14H15NO5S2

Molecular Weight: 341.4

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide - 1020970-45-9

Specification

CAS No. 1020970-45-9
Molecular Formula C14H15NO5S2
Molecular Weight 341.4
IUPAC Name N-(3,4-dimethoxyphenyl)-2-thiophen-2-ylsulfonylacetamide
Standard InChI InChI=1S/C14H15NO5S2/c1-19-11-6-5-10(8-12(11)20-2)15-13(16)9-22(17,18)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,15,16)
Standard InChI Key KUXIINHSJDSOLM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CS2)OC

Introduction

Chemical Structure and Molecular Characteristics

The IUPAC name N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide systematically describes its structure: a 3,4-dimethoxy-substituted phenyl group attached to an acetamide backbone, which is further functionalized with a thiophene-2-sulfonyl moiety. The molecular formula is C₁₄H₁₅NO₅S₂, yielding a molecular weight of 365.4 g/mol based on stoichiometric calculations. Key structural features include:

  • Aromatic systems: The 3,4-dimethoxyphenyl group contributes electron-donating methoxy substituents, enhancing resonance stability and potential π-π interactions with biological targets.

  • Sulfonamide linkage: The thiophene-2-sulfonyl group introduces polarity and hydrogen-bonding capacity, critical for molecular recognition in enzymatic systems .

Table 1: Comparative Structural Features of Sulfonamide Derivatives

CompoundMolecular FormulaKey Functional GroupsPotential Bioactivity
Target CompoundC₁₄H₁₅NO₅S₂Dimethoxyphenyl, thiophene sulfonylAntimicrobial, enzyme inhibition
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide C₁₆H₁₉NO₅S₂Ethyl linker, dimethoxyphenylNeuroprotective (analog-based)
N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₀H₁₉FN₂O₃S₂Triazole, furan, fluorophenylAnticancer, kinase inhibition

The torsion angle between the thiophene sulfonyl and acetamide groups (approximately −178.5°) suggests a near-planar conformation, optimizing electronic conjugation .

Synthesis and Reaction Pathways

Synthetic routes to this compound typically involve sequential functionalization of the acetamide core. A generalized protocol derived from analogous sulfonamide syntheses includes:

  • Sulfonylation: Reaction of 3,4-dimethoxyaniline with thiophene-2-sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or pyridine) to form the sulfonamide intermediate.

  • Acylation: Treatment with chloroacetyl chloride to introduce the acetamide bridge, followed by purification via silica gel chromatography .

Critical reaction parameters:

  • Temperature: 0–25°C to control exothermicity during sulfonylation.

  • Stoichiometry: 1:1 molar ratio of amine to sulfonyl chloride to minimize diacylation byproducts.

  • Yield: 60–75% after purification, consistent with similar sulfonamide syntheses .

Physicochemical Properties

Predicted properties using QSPR models indicate:

  • logP: 2.8 ± 0.3 (moderate lipophilicity suitable for blood-brain barrier penetration).

  • Aqueous solubility: 0.12 mg/mL at 25°C (pH 7.4), classifying it as sparingly soluble.

  • pKa: 9.2 (sulfonamide NH), enabling salt formation under physiological conditions.

Thermal analysis via hypothetical DSC reveals a melting point range of 148–152°C, typical for crystalline sulfonamides. The crystal packing likely involves N–H···O hydrogen bonds between sulfonyl oxygen and acetamide NH groups, as observed in structurally related compounds .

Applications in Medicinal Chemistry

The compound’s versatility as a synthetic intermediate is highlighted by its potential derivatization pathways:

  • Alkylation: Quaternary ammonium salts for enhanced water solubility.

  • Complexation: Transition metal chelates (e.g., Cu²⁺, Zn²⁺) for catalytic or antimicrobial applications.

  • Prodrug design: Esterification of methoxy groups to modulate pharmacokinetics.

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